6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . This compound is part of the azaspirodecane family, characterized by a spirocyclic structure containing nitrogen. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the dimethyl and carboxylic acid groups.
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride: Another spirocyclic compound with different substituents and properties.
6-oxaspiro[4.5]decane-9-carboxylic acid: A compound with an oxygen atom in the spirocyclic ring, differing in its chemical behavior and applications.
Uniqueness
6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific structural features, including the dimethyl and carboxylic acid groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
6,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8-3-4-9(2)12(5-8)7-13-6-10(12)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
SNUDPFYQSVZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)CNCC2C(=O)O)C |
Origin of Product |
United States |
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